(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol
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Overview
Description
(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.224 g/mol. This compound is characterized by its unique structure, which includes a hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin ring system. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[2,1-c][1,4]oxazin ring system through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
(Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used
Properties
IUPAC Name |
3-oxa-6-azatricyclo[6.1.1.01,6]decan-4-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-5-8-4-10-3-7-1-9(10,2-7)6-12-8/h7-8,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGJVBWKKRXHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC13COC(CN3C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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